Chloramine-T

説明

特性

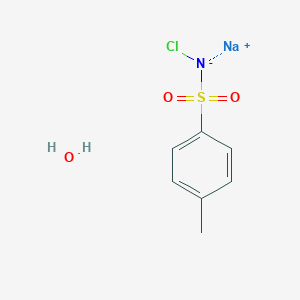

IUPAC Name |

sodium;chloro-(4-methylphenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClNO2S.Na/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQQXEISLMTGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClNNaO2S | |

| Record name | CHLORAMINE-T | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-86-5 (Parent) | |

| Record name | Tosylchloramide sodium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040321 | |

| Record name | Chloramine-T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or slightly yellow crystals or crystalline powder; [HSDB], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | Chloramine-T | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/747 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORAMINE-T | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

192 °C c.c. (trihydrate) | |

| Record name | CHLORAMINE-T | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in benzene, chloroform, and ether; decomposed by alcohol, Soluble in water., Solubility in water, g/100ml at 25 °C: (good, trihydrate) | |

| Record name | CHLORAMINE T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORAMINE-T | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density (trihydrate): 1.4 g/cm³ | |

| Record name | CHLORAMINE-T | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White or slightly yellow crystals or crystalline powder | |

CAS No. |

127-65-1 | |

| Record name | Tosylchloramide sodium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramine-T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tosylchloramide sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMINE-T ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328AS34YM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORAMINE T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORAMINE-T | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

170-177 °C decomposes | |

| Record name | CHLORAMINE T | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Chloramine-T in Oxidation Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt, CAT) is a versatile and cost-effective reagent widely employed in organic synthesis as a mild oxidizing and chlorinating agent.[1] Its utility spans a broad range of transformations, including the oxidation of alcohols, aldehydes, amino acids, and sulfides, as well as in the synthesis of valuable pharmaceutical intermediates like heterocyclic compounds and vicinal amino alcohols.[2][3][4] This technical guide provides a comprehensive overview of the core mechanisms of this compound in oxidation reactions, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action

The oxidizing and chlorinating properties of this compound stem from its ability to generate several reactive species in aqueous solutions. The nature of these active species is highly dependent on the pH of the medium.[5]

In aqueous solutions, this compound hydrolyzes to produce hypochlorous acid (HOCl), a potent oxidizing agent.[5]

CH₃C₆H₄SO₂NClNa + H₂O ⇌ CH₃C₆H₄SO₂NH₂ + NaOCl

NaOCl + H₂O ⇌ NaOH + HOCl

The reactivity of this compound is similar to that of sodium hypochlorite.[4] Aqueous solutions of this compound are typically slightly basic, with a pH of around 8.5.[4]

Active Species in Different Media:

-

Acidic Medium: In acidic solutions, the predominant reactive species are the protonated form of this compound (TsNHCl), dithis compound (TsNCl₂), hypochlorous acid (HOCl), and potentially the protonated hypochlorous acidium ion (H₂OCl⁺).[6][7] The formation of these species is governed by a series of equilibria. The presence of chloride ions can also lead to the formation of molecular chlorine (Cl₂).

-

Alkaline Medium: In alkaline media, the primary oxidizing species are the this compound anion (TsNCl⁻) and hypochlorite (OCl⁻).

-

Neutral Medium: In neutral solutions, a mixture of the species present in acidic and alkaline media exists, with their relative concentrations depending on the exact pH.

The diverse nature of these reactive species allows this compound to act as a source of electrophilic chlorine (Cl⁺), a nitrogen anion, a base, and a nucleophile, enabling a wide array of molecular transformations.[3]

Data Presentation: Quantitative Analysis of this compound Oxidations

The efficiency of this compound as an oxidizing agent is demonstrated across various functional groups. The following tables summarize key quantitative data from cited literature.

Table 1: Oxidation of Alcohols to Carbonyl Compounds

| Substrate | Product | Catalyst/Conditions | Yield (%) | Reference |

| Benzyl Alcohol | Benzaldehyde | In(OTf)₃, CH₃CN, reflux | 70 | [8] |

| 4-Methylbenzyl Alcohol | 4-Methylbenzaldehyde | In(OTf)₃, CH₃CN, reflux | 65 | [8] |

| 4-Methoxybenzyl Alcohol | 4-Methoxybenzaldehyde | In(OTf)₃, CH₃CN, reflux | 68 | [8] |

| 4-Chlorobenzyl Alcohol | 4-Chlorobenzaldehyde | In(OTf)₃, CH₃CN, reflux | 55 | [8] |

| 1-Phenylethanol | Acetophenone | In(OTf)₃, CH₃CN, reflux | 95 | [8] |

| 1-(4-Methylphenyl)ethanol | 4'-Methylacetophenone | In(OTf)₃, CH₃CN, reflux | 92 | [8] |

| Diphenylmethanol | Benzophenone | In(OTf)₃, CH₃CN, reflux | 98 | [8] |

Table 2: Kinetic Data for the Oxidation of Secondary Alcohols

| Alcohol | Rate Law | Medium | Reference |

| Propan-2-ol | -d[CAT]/dt = k[CAT][Alcohol][H⁺] | Aqueous Strong Mineral Acid | [7] |

| Propan-2-ol | Second-order in [CAT], First-order in [Alcohol] | 10-20% (v/v) Acetic Acid | [7] |

| Propan-2-ol | First-order in [CAT], Fractional-order in [Alcohol] | 50% (v/v) Acetic Acid | [7] |

Table 3: Synthesis of Heterocyclic Compounds

| Substrate | Product | Conditions | Yield (%) | Reference |

| 2-Phenylimidazo[1,2-a]pyridine | 3-Chloro-2-phenylimidazo[1,2-a]pyridine | Neat, RT, 5 min | 95 | [9] |

| 2-(p-Tolyl)imidazo[1,2-a]pyridine | 3-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine | Neat, RT, 5 min | 92 | [9] |

| N-Acylhydrazone of Isoniazid | 1,3,4-Oxadiazole derivative | Ethanol, reflux, 3h | High | [2] |

| Aldehyde hydrazone | Pyrazoline | Ethanol, reflux, 3h | 70-90 | [10] |

Experimental Protocols

Detailed methodologies for key oxidation reactions using this compound are provided below.

Protocol 1: General Procedure for the Oxidation of Benzylic Alcohols to Carbonyl Compounds[9]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the benzylic alcohol (1.0 mmol) and Indium(III) triflate (0.3 mmol) in acetonitrile (10 mL).

-

Reagent Addition: Add this compound (1.0 mmol) to the solution.

-

Reaction Conditions: Stir the reaction mixture at reflux.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with the addition of a saturated aqueous solution of sodium sulfite. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Chloro-Substituted Imidazo[1,2-a]pyridines[10]

-

Reactant Preparation: In a round-bottom flask, place the respective imidazo[1,2-a]pyridine derivative (0.5 mmol).

-

Reagent Addition: Add this compound (1.0 equivalent) to the flask.

-

Reaction Conditions: Stir the mixture at room temperature under open-air for 5 minutes. The reaction is performed neat (solvent-free).

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), purify the product directly by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent.

Protocol 3: Sharpless Asymmetric Aminohydroxylation of Olefins[2][12]

-

Catalyst Preparation: In a reaction vessel, dissolve the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) in a suitable solvent system (e.g., t-butanol/water).

-

Reagent Addition: Add this compound (1.1 equivalents) and potassium osmate(VI) dihydrate (as catalyst) to the mixture.

-

Substrate Addition: Add the olefin (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Quenching: Quench the reaction by adding a suitable reducing agent, such as sodium sulfite.

-

Work-up and Purification: Extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualization

Diagram 1: Reactive Species of this compound in Aqueous Solution

Caption: Reactive oxidizing species generated from this compound under different pH conditions.

Diagram 2: General Workflow for this compound Oxidation

Caption: A typical experimental workflow for an organic oxidation reaction using this compound.

Diagram 3: Sharpless Asymmetric Aminohydroxylation Catalytic Cycle

Caption: Catalytic cycle of the Sharpless asymmetric aminohydroxylation using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Chloramine T? [synapse.patsnap.com]

- 6. Oxidation of tricyclic antidepressant drugs with this compound in acidic solutions: kinetic, mechanistic and thermodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of oxidation of secondary alcohols by chloramine T - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. This compound-Mediated Oxidation of Benzylic Alcohols Using Indium(III) Triflate [jstage.jst.go.jp]

- 9. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Chloramine-T Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T trihydrate, chemically known as sodium chloro(4-methylbenzene-1-sulfonyl)azanide trihydrate, is a versatile and widely utilized reagent in organic synthesis and analytical chemistry.[1] It is commercially available as a stable, white to pale yellow crystalline powder.[1][2] For researchers, scientists, and drug development professionals, this compound serves as a potent oxidizing agent, a source of electrophilic chlorine and nitrogen anions, and a key component in various synthetic transformations.[1][3] Its applications are extensive, including its use as a cyclizing agent in the synthesis of heterocycles like aziridines and oxadiazoles, in the Sharpless oxyamination to create vicinal aminoalcohols, and for the radioiodination of peptides and proteins for analytical and diagnostic purposes.[1] This guide provides a detailed overview of the physicochemical properties of this compound trihydrate, complete with quantitative data, experimental protocols, and process visualizations to ensure its effective and safe use in a laboratory setting.

Physicochemical Properties

The physical and chemical properties of this compound trihydrate are well-documented, ensuring its reliable use in experimental settings.

Table 1: General and Physical Properties of this compound Trihydrate

| Property | Value | References |

| Chemical Name | N-Chloro-p-toluenesulfonamide sodium salt trihydrate | [4][5] |

| Synonyms | Tosylchloramide sodium trihydrate, Chloramine T sodium salt trihydrate | [6][7] |

| CAS Number | 7080-50-4 | [2][3] |

| Molecular Formula | C₇H₇ClNNaO₂S·3H₂O | [4][8] |

| Molecular Weight | 281.69 g/mol | [3][8][9] |

| Appearance | White to off-white or slightly yellow crystalline powder | [2][4][10][11] |

| Odor | Slight chlorine-like odor | [10][11][12] |

| Melting Point | 167-177 °C (decomposes) | [2][4][12][13] |

| Density | 1.4 - 1.43 g/cm³ | [2][4][10] |

| Bulk Density | 540 - 680 kg/m ³ | [2][13] |

| Flash Point | 192 °C (closed cup) | [12][13] |

| Decomposition Temp. | > 60 °C (release of crystal water) | [14] |

Table 2: Solubility and Solution Properties of this compound Trihydrate

| Property | Value | References |

| Water Solubility | Soluble; 150 g/L | [2][4] |

| Ethanol Solubility | Soluble; ~5 mg/mL | [2][15] |

| DMSO Solubility | ~15 mg/ml | [15] |

| Dimethylformamide | ~10 mg/ml | [15] |

| Insoluble in | Benzene, chloroform, and ethers | [2][10] |

| pH (5% aq. solution, 20-25°C) | 8.0 - 11.0 | [2][4][12][14] |

| pKa | 4.54 (for the N-chloro-p-toluenesulfonamide) | [2] |

| LogP (n-octanol/water) | -1.3 (pH 9.4, 20°C) | [14] |

Table 3: Spectroscopic Data of this compound Trihydrate

| Property | Value | References |

| UV/Vis. λmax | 219 nm | [15] |

| IR Spectrum | Conforms to standard | [16][17] |

| ¹³C NMR (in D₂O) | Conforms to structure | [18] |

Chemical Structure and Reactivity

This compound trihydrate is the sodium salt of N-chloro-p-toluenesulfonamide. The active chlorine atom attached to the nitrogen is electrophilic, making the compound a versatile oxidizing agent.

Caption: Chemical structure of this compound trihydrate.

In aqueous solutions, this compound hydrolyzes to form hypochlorous acid (HOCl), which is a primary active species responsible for its potent oxidizing and disinfectant properties.[19] The solution is typically slightly basic.[3]

Caption: Hydrolysis of this compound in aqueous solution.

Stability and Storage

This compound trihydrate decomposes slowly in air, liberating chlorine.[10][11] It is sensitive to moisture and light.[2][20] For long-term storage, it should be kept in tightly closed, light-resistant containers at a temperature between +2°C and +8°C.[2][11][13] The anhydrous form is known to explode on heating above 130°C.[2] Upon heating, it can decompose and emit toxic fumes, including hydrogen chloride, nitrogen oxides, sulfur oxides, and sodium oxides.[10][11] It is incompatible with strong oxidizing agents and acids; contact with acids liberates toxic chlorine gas.[9][21]

Caption: Decomposition pathways of this compound trihydrate.

Experimental Protocols

Detailed methodologies for key analytical procedures are provided below.

Assay by Iodometric Titration

This protocol determines the purity of this compound trihydrate. The principle is that this compound liberates iodine from potassium iodide in an acidic solution. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution.[1][19][22]

-

Sample Preparation: Accurately weigh approximately 0.5 g of this compound trihydrate and transfer it to a glass-stoppered Erlenmeyer flask.

-

Dissolution: Dissolve the sample in 100 mL of water.

-

Reaction: Add 5 mL of acetic acid and 2 g of potassium iodide to the solution.

-

Incubation: Stopper the flask and allow the reaction mixture to stand in the dark for 10 minutes.

-

Titration: Titrate the liberated iodine with a 0.1 N sodium thiosulfate volumetric solution.

-

Endpoint Detection: Use starch indicator solution to determine the endpoint of the titration. The disappearance of the blue color indicates the endpoint.

-

Calculation: One milliliter of 0.1 N sodium thiosulfate corresponds to 0.01408 g of C₇H₇ClNNaO₂S·3H₂O.[22]

Caption: Experimental workflow for iodometric titration assay.

Determination of Matter Insoluble in Alcohol

This protocol quantifies the amount of material in the sample that is insoluble in alcohol.[22][23]

Methodology: [22]

-

Dissolution: Dissolve 5.0 g of the sample in 100 mL of reagent alcohol.

-

Stirring: Stir the solution for 30 minutes.

-

Filtration: Filter the solution through a tared medium-porosity sintered-glass filter.

-

Washing: Wash the filter with 5 mL of reagent alcohol.

-

Drying: Dry the filter at 105 °C to a constant weight.

-

Calculation: The weight of the residue represents the amount of insoluble matter.

Suitability for Determination of Bromide

This test verifies the suitability of this compound trihydrate as a reagent for the colorimetric determination of bromide ions.[19][22]

Methodology: [22]

-

Prepare Standards: Transfer 0.01 mg and 0.02 mg of bromide ion (Br⁻) to separate color-comparison tubes. Prepare a blank using 50 mL of water. Dilute all tubes to 50 mL with water.

-

Add Reagents: To each tube, add the following reagents in sequence, mixing thoroughly after each addition:

-

2.0 mL of Acetate Buffer Solution

-

2.0 mL of Phenol Red Solution

-

0.5 mL of this compound Solution (0.50 g of sample dissolved in 100 mL of water)

-

-

Reaction Time: Allow the reaction to proceed for 20 minutes after the addition of the this compound solution.

-

Quench Reaction: Add 0.5 mL of 2 M sodium thiosulfate solution to each tube and mix. The color of the solutions containing bromide should be discernibly more violet than the blank.

Conclusion

This compound trihydrate is a valuable reagent with well-defined physicochemical properties. Its utility as an oxidizing agent and in various organic syntheses is underscored by its reactivity, which is primarily driven by the electrophilic chlorine. A thorough understanding of its properties, stability, and the appropriate analytical methods for its quality control is essential for its effective and safe application in research and development. The data and protocols presented in this guide are intended to provide a comprehensive resource for professionals working with this important chemical compound. Adherence to proper storage and handling procedures is paramount to ensure the integrity of the reagent and the safety of laboratory personnel.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound trihydrate | 7080-50-4 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 7080-50-4 CAS | CHLORAMINE T TRIHYDRATE | Inorganic Salts | Article No. 02700 [lobachemie.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. This compound trihydrate | SIELC Technologies [sielc.com]

- 8. Chloramine T Trihydrate | CymitQuimica [cymitquimica.com]

- 9. lobachemie.com [lobachemie.com]

- 10. This compound | C7H7ClNNaO2S | CID 3641960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. carlroth.com [carlroth.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. 227850050 [thermofisher.com]

- 17. This compound [webbook.nist.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. benchchem.com [benchchem.com]

- 20. labdepotinc.com [labdepotinc.com]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

Chloramine-T: A Comprehensive Technical Guide to its Role as an Electrophilic Chlorine Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile and cost-effective reagent that has garnered significant attention in organic synthesis.[1][2] Its utility stems from its ability to act as a source of electrophilic chlorine, as well as a mild oxidizing agent.[3][4] This technical guide provides an in-depth exploration of this compound's role as an electrophilic chlorinating agent, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers, scientists, and professionals in drug development. This compound's stability, solubility in a range of solvents, and effectiveness under acidic, neutral, and basic conditions contribute to its widespread use.[3][5]

Chemical Properties and Reactive Species

This compound, in its trihydrate form (p-CH₃C₆H₄SO₂NClNa·3H₂O), serves as a reservoir for several reactive species, the formation of which is dependent on the reaction medium.[2] In aqueous solutions, it can hydrolyze to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[6][7] Depending on the pH, other active species such as dithis compound (TsNCl₂) and the protonated form of this compound itself can be the active chlorinating agents.[3][8] This dynamic equilibrium allows for its application in a wide array of chemical transformations.

The fundamental reactivity of this compound lies in the polarization of the N-Cl bond, rendering the chlorine atom electrophilic. This "active chlorine" can be transferred to a variety of nucleophilic substrates.[9][10]

Applications in Electrophilic Chlorination

This compound has proven to be an effective reagent for the chlorination of a diverse range of organic molecules, including activated aromatic systems, heterocycles, and olefins.

Chlorination of Imidazoheterocycles

An environmentally friendly protocol for the chlorination of imidazoheterocycles using this compound has been developed, offering high yields under solvent-free conditions at room temperature.[11][12] This method is particularly advantageous due to its simplicity, short reaction times, and the elimination of metal catalysts.[11]

Table 1: Chlorination of Imidazo[1,2-a]pyridines with this compound [11]

| Entry | Substrate (1a) | Chlorinating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 8-methyl-2-phenylimidazo[1,2-a]pyridine | This compound (1 equiv) | 1,2-DCE | Room Temp | 5 | 66 |

| 2 | 8-methyl-2-phenylimidazo[1,2-a]pyridine | This compound (1 equiv) | Neat | Room Temp | 5 | 95 |

Experimental Protocol: Chlorination of 8-methyl-2-phenylimidazo[1,2-a]pyridine (1a) [11]

-

Reactant Mixture: In a reaction vessel open to the air, combine 8-methyl-2-phenylimidazo[1,2-a]pyridine (0.5 mmol) and this compound (1.0 equiv).

-

Reaction Conditions: Allow the neat (solvent-free) mixture to react at room temperature for 5 minutes.

-

Work-up and Isolation: The reaction proceeds to near completion, and the product, 3-chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine (2a), can be isolated with simple purification techniques as the primary product.

The proposed mechanism for this reaction involves the disproportionation of this compound in the presence of atmospheric moisture to generate a more potent chlorinating species, likely dithis compound or hypochlorous acid.[11][12] The imidazopyridine then acts as a nucleophile, attacking the electrophilic chlorine to yield the chlorinated product.[11][12]

Aminochlorination of Olefins

This compound is also a key reagent in the aminochlorination of olefins, a reaction that introduces both a chlorine atom and a nitrogen-containing group across a double bond.[13][14] This transformation is valuable for the synthesis of vicinal haloamines, which are important building blocks in medicinal chemistry.[14] A practical and diastereoselective synthesis of vicinal chloramines from electron-deficient olefins can be achieved using this compound in the presence of a Brønsted acid in water.[13][14]

Table 2: Aminochlorination of Electron-Deficient Olefins with this compound [13]

| Substrate | Product | Yield (%) |

| α,β-unsaturated ketones | vicinal chloramines | Good |

| Cinnamate | vicinal chloramines | Good |

| Cinnamide | vicinal chloramines | Good |

Experimental Protocol: General Procedure for Aminochlorination of Olefins [13]

-

Reactant Mixture: Dissolve the electron-deficient olefin in water.

-

Addition of Reagents: Add this compound and a catalytic amount of a Brønsted acid to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

-

Work-up and Isolation: The product can be isolated and purified using standard techniques such as extraction and column chromatography.

The workflow for a typical electrophilic chlorination experiment using this compound is outlined below.

Synthesis of this compound

For laboratories that wish to prepare this compound, a common and industrially relevant method involves the chlorination of p-toluenesulfonamide in an alkaline solution.[15][16] The required sodium hypochlorite is typically generated in situ from the reaction of chlorine gas with sodium hydroxide.[15]

Experimental Protocol: Laboratory-Scale Synthesis of this compound Trihydrate [15]

-

Preparation of NaOH Solution: Prepare a solution of sodium hydroxide in a three-neck round-bottom flask equipped with a stirrer, a gas inlet tube, and a thermometer, and cool it in an ice bath.

-

Preparation of Sulfonamide Solution: In a separate container, dissolve p-toluenesulfonamide in a portion of the sodium hydroxide solution.

-

In situ Generation of NaOCl: Bubble chlorine gas through the cooled sodium hydroxide solution while maintaining the temperature below 10 °C.

-

N-Chlorination: Slowly add the p-toluenesulfonamide solution to the freshly prepared sodium hypochlorite solution, ensuring the temperature remains low.

-

Reaction Completion: Continue stirring for 1-2 hours after the addition is complete.

-

Isolation and Purification: The precipitated this compound trihydrate is collected by vacuum filtration and can be purified by recrystallization from an ethanol-water mixture.

The relationship between the starting materials and the final product in the synthesis of this compound is illustrated in the following diagram.

Conclusion

This compound is a highly valuable reagent for electrophilic chlorination in organic synthesis. Its affordability, stability, and versatility make it an attractive choice for a wide range of chlorination reactions.[9][17] The ability to tune its reactivity by altering the reaction conditions provides a significant advantage for synthetic chemists. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in research and development, particularly in the synthesis of novel compounds for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. connectsci.au [connectsci.au]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. "this compound (N-chloro-p-toluenesulfonamide sodium salt), a versatile " by Yogeesha N. Nayak, Santosh L. Gaonkar et al. [impressions.manipal.edu]

- 6. What is the mechanism of Chloramine T? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Mechanism and thermodynamics of chlorine transfer among organochlorinating agents. Part II. Reversible disproportionation of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Uses of Chloramine-T_Chemicalbook [chemicalbook.com]

- 10. This compound | www.wenxuecity.com [wenxuecity.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, N-chloro tosylamide sodium salt [organic-chemistry.org]

- 14. 1,2-Chloroamine synthesis by aminochlorination [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. This compound - Wikipedia [en.wikipedia.org]

The Stability of Aqueous Chloramine-T Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T (sodium N-chloro-p-toluenesulfonamide) is a versatile and widely used reagent with applications ranging from a disinfectant and mild antiseptic to a key component in organic synthesis.[1][2][3] Its efficacy is intrinsically linked to the stability of its aqueous solutions, as the active chlorine species is susceptible to degradation under various environmental conditions. For researchers, scientists, and professionals in drug development, a thorough understanding of the factors influencing this compound stability is paramount for ensuring experimental reproducibility, product efficacy, and safety.

This technical guide provides a comprehensive overview of the stability of aqueous this compound solutions, detailing the primary degradation pathways, influencing factors, and analytical methodologies for its quantification.

Core Concepts of this compound Stability

In aqueous solutions, this compound exists in equilibrium with several species, including hypochlorous acid (HOCl) and p-toluenesulfonamide (p-TSA).[4] The stability of the solution is primarily dictated by the rate at which the active chlorine is lost. The primary degradation product of this compound in water is p-toluenesulfonamide (p-TSA).[5][6]

Factors Influencing Stability

The degradation of this compound is a complex process influenced by several key factors:

-

pH: The pH of the aqueous solution is one of the most critical factors. Aqueous solutions of this compound are typically slightly basic, with a pH of around 8.5.[7][8] In strongly alkaline media, this compound solutions are quite stable, even at elevated temperatures up to 60°C.[9][10] However, in the pH range of 2.65 to 5.65, a reproducible loss in oxidative strength is observed, with the maximum loss occurring at a pH of 4.7.[9][10] This is attributed to the partial disproportionation of monothis compound to the more reactive dithis compound and p-toluenesulfonamide.[9][10] Some studies suggest that chloramine is significantly more stable at a pH of 8.5 to 9.0.[11]

-

Temperature: Higher temperatures accelerate the rate of chemical reactions, leading to a faster decay of this compound.[12] Solutions are stable at temperatures below 60°C but decompose slowly as the temperature rises above 70°C.[7] The solid powder form should not be heated above 130°C.[7]

-

Light: Exposure to light, particularly UV radiation, can induce the photodegradation of chloramines.[13][14] It is recommended to store solutions protected from direct sunlight.[7]

-

Presence of Other Substances: this compound is incompatible with reducing agents and some ammonia compounds.[7] In acidic solutions containing hydrochloric acid (greater than 0.5M), a loss in titre occurs due to the oxidation of chloride to chlorine.[9][10]

Quantitative Data on this compound Stability

The following tables summarize the quantitative data available from various sources regarding the stability of this compound solutions under different conditions.

| Factor | Condition | Observation | Reference(s) |

| pH | Strongly alkaline medium | Quite stable, even up to 60°C | [9][10] |

| 0.2-2 M Sulphuric or Perchloric Acid (25-30°C) | No loss in titre | [9][10] | |

| > 0.5M Hydrochloric Acid | Loss in titre, increases with acid concentration | [9][10] | |

| pH 2.65-5.65 | Small but reproducible loss in oxidative titre | [9][10] | |

| pH 4.7 | Maximal loss in oxidative titre | [9][10] | |

| pH 8.5-9.0 | Suggested to be much more stable | [11] | |

| Temperature | Below 60°C | Stable | [7] |

| Above 70°C | Decomposes slowly in aqueous solutions | [7] | |

| Above 130°C | Powder should not be heated | [7] | |

| Light | Direct sunlight | A 1% solution is >90% stable for many months if kept from direct sunlight and at moderate temperatures | [7] |

| UV Irradiation | Susceptible to photodegradation | [13][14] |

Decomposition Pathway

The decomposition of this compound in aqueous solution is a multifaceted process. The primary pathway involves the hydrolysis to p-toluenesulfonamide and hypochlorous acid.

Experimental Protocols for Stability Assessment

Accurate quantification of this compound and its degradation products is crucial for stability studies. Several analytical methods are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the simultaneous quantification of this compound and its primary degradation product, p-TSA.[5][6][15]

Methodology:

-

Principle: Separation is based on the polarity of the compounds, followed by quantification using UV absorbance.[15]

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v) with ion suppression, using a phosphate buffer at pH 3.[5][6]

-

Linearity: The method is linear up to 40 mg/L for both this compound and p-TSA.[5][15]

-

Limit of Detection (LOD): 0.01 mg/L for this compound and 0.001 mg/L for p-TSA without sample enrichment.[5][16]

DPD (N,N-diethyl-p-phenylenediamine) Colorimetric Method

This method is a simpler and more rapid alternative to HPLC, but it measures total chlorine and is susceptible to interference.[15][17]

Methodology:

-

Principle: DPD is oxidized by the available chlorine from this compound, forming a colored compound that can be measured spectrophotometrically.[15]

-

Procedure: A DPD reagent is added to the aqueous sample, and the resulting color intensity is measured.

-

Specificity: Moderate; it measures total chlorine and can be affected by other chlorine compounds and organic matter.[15]

-

Interference: The DPD method can be susceptible to interference, especially in samples with high concentrations of organic material that are allowed to age.[17]

Iodometric Titration

This is a classic titrimetric method that is less specific than HPLC.

Methodology:

-

Principle: Iodide is oxidized by this compound in an acidic solution, liberating iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate.[15]

-

Specificity: Low; it measures the total amount of oxidizing substances in the solution, not just this compound.[15]

Summary and Recommendations

The stability of aqueous this compound solutions is a critical parameter for ensuring their effective and safe use. The primary factors influencing stability are pH, temperature, and light. For optimal stability, it is recommended to:

-

Maintain the pH of the solution in the slightly basic range (pH 8.5-9.0).

-

Store solutions at or below room temperature, avoiding temperatures above 60°C.

-

Protect solutions from direct sunlight and UV radiation.

-

Use high-purity water and avoid contact with incompatible substances like reducing agents.

For accurate and precise quantification of this compound and its primary degradation product, p-toluenesulfonamide, HPLC is the recommended analytical method due to its high specificity and sensitivity. For rapid, in-process checks, the DPD colorimetric method can be a useful tool, provided its limitations are understood. By carefully controlling the storage and handling conditions and employing appropriate analytical techniques, researchers and professionals can ensure the integrity and reliability of their this compound solutions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Uses of Chloramine-T_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Chloramine T? [synapse.patsnap.com]

- 5. Liquid chromatographic determination of this compound and its primary degradation product, p-toluenesulfonamide, in water | U.S. Geological Survey [usgs.gov]

- 6. researchgate.net [researchgate.net]

- 7. shop.optitemp.com [shop.optitemp.com]

- 8. benchchem.com [benchchem.com]

- 9. Stability characteristics of aqueous this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PlumX [plu.mx]

- 11. researchgate.net [researchgate.net]

- 12. What is chloramine decay and how does temperature affect it? - Q&A [onedialglobal.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. UV photodegradation of inorganic chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. A simple analytical procedure to replace HPLC for monitoring treatment concentrations of this compound on fish culture facilities [pubs.usgs.gov]

An In-depth Technical Guide on the Hydrolysis of Chloramine-T to Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Chloramine-T, a critical reaction for its function as an oxidizing and chlorinating agent. The guide details the underlying chemical principles, equilibrium and kinetic data, and experimental protocols for studying this process.

Introduction

This compound (sodium N-chloro-p-toluenesulfonamide) is a versatile reagent widely employed in organic synthesis, analytical chemistry, and as a disinfectant.[1] Its efficacy in these applications is largely attributed to its ability to release hypochlorous acid (HOCl) upon hydrolysis in aqueous solutions.[2] Understanding the dynamics of this hydrolysis is paramount for controlling reaction rates, optimizing experimental conditions, and ensuring the stability of this compound solutions.

The Hydrolysis Reaction

In an aqueous environment, this compound undergoes hydrolysis to establish an equilibrium with p-toluenesulfonamide and hypochlorous acid. This reaction is fundamental to the oxidizing and chlorinating properties of this compound, as hypochlorous acid is a potent reactive species.

The overall hydrolysis reaction can be represented as:

CH₃C₆H₄SO₂NCl⁻Na⁺ + H₂O ⇌ CH₃C₆H₄SO₂NH₂ + HOCl

This equilibrium is influenced by several factors, most notably pH, temperature, and the presence of light.

Equilibrium and Species Distribution

The speciation of chlorine-containing compounds in an aqueous solution of this compound is complex and highly dependent on the pH of the medium. In addition to the primary hydrolysis reaction, a disproportionation reaction can also occur, particularly in acidic conditions, leading to the formation of dithis compound (TsNCl₂).

The key equilibria in solution are:

-

Hydrolysis: TsNCl⁻ + H₂O ⇌ TsNH₂ + OCl⁻

-

Protonation of Hypochlorite: OCl⁻ + H⁺ ⇌ HOCl

-

Disproportionation: 2 TsNHCl ⇌ TsNCl₂ + TsNH₂

The following table summarizes the key equilibrium constants related to this compound in aqueous solution.

| Equilibrium | Reaction | Equilibrium Constant | Reference |

| Hydrolysis (Kh) | TsNHCl + H₂O ⇌ TsNH₂ + HOCl | 4.88 x 10⁻⁸ | [2] |

| Disproportionation (Kd) | 2 TsNHCl ⇌ TsNCl₂ + TsNH₂ | 8.0 x 10⁻⁷ | [2] |

| Ionization of Hypochlorous Acid (Ka) | HOCl ⇌ H⁺ + OCl⁻ | pKa ≈ 7.5 | [3] |

Kinetics of Hydrolysis

The rate of hydrolysis of this compound to hypochlorous acid is crucial for understanding its reactivity in various applications. While the hydrolysis itself is a relatively slow process, the subsequent reactions of the formed hypochlorous acid can be very rapid.

The following table presents kinetic data for reactions involving chloramines, which provides context for the reactivity of these species.

| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Conditions | Reference |

| Monochloramine + H₂O₂ | ~10⁻² | Room Temp | pH dependent | [4][5] |

| Dichloramine + H₂O₂ | ~10⁻⁵ | Room Temp | pH dependent | [4][5] |

Note: Direct kinetic data for the hydrolysis of this compound is not extensively reported in the literature, as the focus is often on the subsequent, faster oxidation reactions. The provided data illustrates the relative reactivity of related chloramine species.

Experimental Protocols

Spectrophotometric Monitoring of this compound Hydrolysis

This protocol outlines a method for monitoring the hydrolysis of this compound by observing changes in the UV-Vis spectrum over time. The formation of hypochlorous acid and its conjugate base, hypochlorite, can be tracked by their characteristic absorbance peaks.

Principle:

This compound exhibits a strong absorbance peak around 220 nm.[6] Hypochlorous acid and hypochlorite have absorbance maxima at approximately 235 nm and 292 nm, respectively.[3][7] By monitoring the decrease in the this compound peak and the increase in the hypochlorous acid/hypochlorite peaks over time, the rate of hydrolysis can be inferred.

Materials:

-

This compound trihydrate

-

Phosphate buffer solutions (pH range 5-9)

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Deionized water

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.

-

Prepare a series of phosphate buffer solutions at the desired pH values (e.g., pH 5, 6, 7, 8, 9).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range of 200-350 nm.

-

Equilibrate the buffer solution in a quartz cuvette to the desired temperature in the thermostatted cell holder.

-

Inject a small volume of the this compound stock solution into the cuvette to achieve the desired final concentration (e.g., 0.1 mM).

-

Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 1-5 minutes) for a sufficient duration to observe significant changes in the absorbance peaks.

-

-

Data Analysis:

-

Plot the absorbance at the characteristic wavelengths of this compound and hypochlorous acid/hypochlorite as a function of time.

-

From the change in absorbance, calculate the concentration of each species at different time points using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of each species is known or determined.

-

The initial rate of hydrolysis can be determined from the initial slope of the concentration vs. time plot for the formation of hypochlorous acid.

-

Note: For faster reactions, a stopped-flow apparatus can be coupled with the UV-Vis spectrophotometer to allow for rapid mixing and data acquisition on a millisecond timescale.[4][8][9][10]

Visualizations

The following diagrams illustrate the key chemical processes and a conceptual experimental workflow for studying this compound hydrolysis.

Caption: Chemical equilibrium of this compound hydrolysis.

Caption: Influence of pH on this compound species distribution.

Caption: Workflow for spectrophotometric analysis of hydrolysis.

Conclusion

The hydrolysis of this compound to form hypochlorous acid is a cornerstone of its chemical reactivity. The equilibrium and rate of this reaction are intricately linked to the solution's pH and temperature. By employing techniques such as UV-Vis spectrophotometry, researchers can effectively monitor this process, enabling the precise control and optimization of reactions where this compound serves as a key reagent. This guide provides the foundational knowledge and experimental framework necessary for in-depth studies of this important chemical transformation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. cliniseptplus.com [cliniseptplus.com]

- 4. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.ecoloxtech.com [research.ecoloxtech.com]

- 8. agilent.com [agilent.com]

- 9. Determination of monochloramine formation rate constants with stopped-flow spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Multifaceted Role of Chloramine-T in N-chloro-p-toluenesulfonamide Sodium Salt Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide) is a versatile and cost-effective reagent with a long-standing history in both organic synthesis and analytical chemistry.[1][2] Its unique chemical structure, possessing an active N-Cl bond, allows it to function as a mild oxidizing agent, a source of electrophilic chlorine, and a precursor to nitrenes and nitrogen anions.[2][3] This guide provides a comprehensive overview of the chemistry of this compound, with a focus on its applications in synthetic transformations relevant to drug discovery and development. Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic pathway visualizations are presented to serve as a practical resource for researchers in the field.

Chemical Properties and Synthesis

This compound, systematically named sodium chloro(4-methylbenzene-1-sulfonyl)azanide, is commercially available as a white crystalline powder, both in its anhydrous form and as a trihydrate.[2] It is soluble in water and its aqueous solutions are slightly basic, typically with a pH of around 8.5.[2] The reactivity of this compound is akin to that of sodium hypochlorite, and in aqueous solutions, it can hydrolyze to form hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[3]

The synthesis of this compound is typically achieved through the oxidation of p-toluenesulfonamide with sodium hypochlorite. The latter is often generated in situ from the reaction of sodium hydroxide and chlorine gas.[2]

Role in Organic Synthesis

This compound's utility in organic synthesis is extensive, primarily revolving around its capabilities as an oxidizing agent, a chlorinating agent, and a nitrogen source for amination and aziridination reactions.

Oxidizing Agent

This compound is a mild yet effective oxidizing agent for a variety of functional groups. It is particularly valuable in the oxidation of alcohols to carbonyl compounds and aldehydes to carboxylic acids.[4][5]

| Substrate | Product | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1-(p-tolyl)ethanol | p-Methylacetophenone | In(OTf)₃ | CH₃CN | 1 | 95 | [5] |

| Benzyl alcohol | Benzaldehyde | In(OTf)₃ | CH₃CN | 1 | 70 | [5] |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | In(OTf)₃ | CH₃CN | 1 | 65 | [5] |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | In(OTf)₃ | CH₃CN | 1 | 50 | [5] |

| Diphenylmethanol | Benzophenone | In(OTf)₃ | CH₃CN | 1 | 92 | [5] |

-

Dissolve 1-(p-tolyl)ethanol (1 mmol), this compound (1 mmol), and Indium(III) triflate (0.3 mmol) in acetonitrile (10 mL) in a 100 mL flask equipped with a magnetic stirrer and a reflux condenser.

-

Reflux the reaction mixture for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford p-methylacetophenone.

Chlorinating Agent

This compound serves as an efficient source of electrophilic chlorine for the chlorination of various organic substrates, including activated aromatic rings and electron-rich heteroaromatic compounds.[6]

-

In an oven-dried reaction tube, mix the desired imidazo[1,2-a]pyridine derivative (0.5 mmol) with this compound (1.0 equivalent, 114 mg).

-

Stir the neat reaction mixture at room temperature in open air for 5 minutes.

-

Monitor the reaction to completion using TLC.

-

Extract the reaction mixture with ethyl acetate (10 mL).

-

Filter to remove insoluble materials.

-

The filtrate containing the C-3 chloro-substituted product can be further purified by column chromatography if necessary.

Amination and Aziridination Reactions

This compound is a key reagent in reactions involving the introduction of nitrogen-containing functional groups, such as vicinal amino alcohols and aziridines.

The Sharpless oxyamination allows for the stereospecific synthesis of vicinal amino alcohols from alkenes.[7][8] this compound is a common source of the amido component in this osmium-catalyzed reaction.[7][8]

-

In a reaction vessel, dissolve the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) in a suitable solvent system (e.g., t-butanol/water).

-

Add this compound hydrate (1.1 equivalents) and potassium osmate(VI) dihydrate (as catalyst) to the mixture.

-

Add the olefin (1.0 equivalent) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a suitable reducing agent, such as sodium sulfite.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the vicinal amino alcohol product by chromatography.

This compound is employed in the synthesis of aziridines from alkenes, often catalyzed by iodine or transition metals.[9][10]

| Olefin | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Methyl oleate | Iodine | Acetonitrile | 28 | 75 | [9] |

| Methyl linoleate | Iodine | Acetonitrile | 28 | 68 | [9] |

| trans-β-Methylstyrene | Cu(I) | Acetonitrile | 3 | 85 | [11] |

| Styrene | Iodine/TBAI | Water | 12 | 88 | [12] |

-

To a solution of iodine (0.1 mmol), this compound (1 mmol), and naphthalene (0.1 mmol) in acetonitrile (10 mL), add methyl oleate (2 mmol) in acetonitrile (5 mL).

-

Stir the reaction mixture at room temperature for 28 hours.

-

Monitor the progress of the reaction by TLC.

-

After completion, pour the reaction mixture into a sodium thiosulfate solution to quench the excess iodine.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting aziridine by column chromatography.

Role in Drug Development and Analytical Chemistry

This compound's utility extends to various aspects of drug development and analysis.

Synthesis of Heterocyclic Scaffolds

Many pharmaceutical compounds contain heterocyclic cores. This compound facilitates the synthesis of various heterocycles, such as pyrazoles, isoxazoles, and oxadiazoles, which are important pharmacophores.[2][13]

| Aldehyde Hydrazone | Alkene | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde phenylhydrazone | Styrene | Ethanol | 3 | 85 | [1] |

| 4-Chlorobenzaldehyde phenylhydrazone | Acrylonitrile | Ethanol | 3 | 90 | [1] |

| 4-Methoxybenzaldehyde phenylhydrazone | Methyl acrylate | Ethanol | 3 | 78 | [1] |

-

Prepare a mixture of an aldehyde hydrazone (1 equivalent), an alkene (1 equivalent), and this compound (1 equivalent) in ethanol.

-

Warm the reaction mixture and then reflux for approximately 3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

Purify the pyrazoline product by crystallization or column chromatography.

Protein and Peptide Iodination

In radiolabeling for diagnostic and research purposes, this compound is a widely used oxidizing agent for the iodination of tyrosine residues in proteins and peptides.[4][14] It oxidizes iodide ions (I⁻) to a more electrophilic species (I⁺), which then readily substitutes onto the aromatic ring of tyrosine.[14]

-

Reagent Preparation:

-

Dissolve the protein to be iodinated in 0.5 M sodium phosphate buffer (pH 7.5).

-

Prepare a fresh working solution of this compound (e.g., 0.4 mg/mL in distilled water).

-

Prepare a quenching solution of sodium metabisulfite (e.g., 0.6 mg/mL in distilled water).

-

-

Iodination Reaction:

-

In a reaction tube, combine the protein solution and Na¹²⁵I.

-

Initiate the reaction by adding the this compound working solution and start a timer. Mix gently.

-

Allow the reaction to proceed for a short duration (e.g., 60 seconds).

-

-

Quenching and Purification:

-

Stop the reaction by adding the sodium metabisulfite solution. Mix gently and let it stand for 5 minutes.

-

Dilute the reaction mixture with a suitable chromatography buffer.

-

Isolate the ¹²⁵I-labeled protein from unreacted Na¹²⁵I and other byproducts using gel filtration chromatography.

-

Safety Considerations

This compound is a strong oxidizing agent and is corrosive.[2] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3] It is harmful if swallowed and can cause respiratory irritation.[2] Care should be taken to avoid contact with acids, as this can liberate toxic chlorine gas.[2]

Conclusion

This compound is a remarkably versatile reagent with broad applications in organic synthesis and drug development. Its ability to act as a mild oxidant, a chlorinating agent, and a nitrogen source makes it an invaluable tool for the construction of complex molecules, including various heterocyclic systems, vicinal amino alcohols, and aziridines. The straightforward experimental protocols and cost-effectiveness of this compound ensure its continued relevance in both academic and industrial research settings. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this important synthetic reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound in Protein Radioiodination Methods_Chemicalbook [chemicalbook.com]

- 5. This compound-Mediated Oxidation of Benzylic Alcohols Using Indium(III) Triflate [jstage.jst.go.jp]

- 6. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sharpless oxyamination - Wikipedia [en.wikipedia.org]

- 8. Sharpless oxyamination [wikipedia.nucleos.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimycobacterial Evaluation of Novel Pyrazole-Isoxazolines and Pyrazole-Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]

An In-depth Technical Guide on the Mild Oxidizing Agent Properties of Chloramine-T

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile and cost-effective reagent widely recognized for its role as a mild oxidizing and chlorinating agent.[1][2] Its chemical stability, low toxicity, and efficacy in acidic, neutral, and basic media make it an invaluable tool in organic synthesis, analytical chemistry, and pharmaceutical sciences.[3] This guide provides a comprehensive overview of the core oxidizing properties of this compound, focusing on its mechanism of action, quantitative oxidizing power, and practical applications, including detailed experimental protocols relevant to research and drug development.

Chemically, this compound features a toluenesulfonamide backbone with a chloramine moiety, where an electrophilic chlorine atom is bonded to a nitrogen atom.[4] This N-Cl bond is the source of its oxidizing and chlorinating capabilities.[5] In solution, it serves as a source of halonium cations (Cl+) and nitrogen anions, enabling a wide range of molecular transformations.[3]

Physicochemical Properties and Active Species in Solution

This compound is typically available as a white, crystalline trihydrate powder that is soluble in water and ethanol but insoluble in nonpolar solvents like benzene and ether.[3][6][7]

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₇ClNNaO₂S·3H₂O | [8][9] |

| Molar Mass | 281.69 g/mol (trihydrate) | [8][9] |

| Appearance | White to light yellow crystalline powder | [6][9] |

| Melting Point | 167-170 °C (decomposes) | [6][7][8] |

| Solubility | 150 g/L in water (25 °C) | [8] |

| pH | 8.0 - 10.0 (50 g/L solution) | [6][8] |

The oxidizing power of this compound is not attributed to a single species but rather to a pH-dependent equilibrium of several active compounds in aqueous solution.[10] The primary oxidizing species include:

-

Hypochlorous acid (HOCl): Formed by the hydrolysis of CAT, HOCl is a potent oxidizing agent and the key player in many reactions.[4]

-

N-chloro-p-toluenesulfonamide (TsNHCl): The conjugate acid of CAT, which is prevalent in acidic media.[10]

-

Dithis compound (TsNCl₂): Formed from the disproportionation of TsNHCl in acidic solutions.[10][11]

-

Hypochloronium ion (H₂OCl⁺): A highly electrophilic species that can form in strongly acidic conditions.[10]

The equilibria governing the formation of these species are crucial for understanding the reaction kinetics and mechanism under different experimental conditions.

Quantitative Oxidizing Power

The oxidizing strength of a substance is quantified by its standard reduction potential (E°). The redox potential of the this compound/p-toluenesulfonamide (PTS) couple is highly dependent on the pH of the medium, decreasing as the pH increases.[10] This variability allows for the modulation of its oxidizing power to suit specific synthetic or analytical needs.

| pH | Standard Reduction Potential (E°) vs. SHE (Volts) | Reference |

| 0.65 | +1.138 V | [10] |

| 7.0 | +0.778 V | [10] |

| 9.7 | +0.614 V | [10] |

| 12.0 | +0.50 V | [10] |

Kinetic studies provide further quantitative insight into the reactivity of this compound. The rate of oxidation is influenced by the substrate, temperature, and the specific active species present. For example, the oxidation of secondary alcohols in a strong mineral acid medium follows a rate law that is first-order with respect to CAT, the alcohol, and H⁺ ions.[11]

| Reaction | Key Kinetic Parameters | Reference(s) |

| Monochloramine + H₂O₂ | Activation Energy (Ea): 51.5 ± 3.7 kJ mol⁻¹ | [12] |

| Dichloramine + H₂O₂ | Activation Energy (Ea): 75.8 ± 5.1 kJ mol⁻¹ | [12] |

| Oxidation of Allyl Alcohol (in HCl) | Activation Energy (Ea): 55.6 kJ mol⁻¹ | [13] |

| Oxidation of Lactic Acid (in H₂SO₄) | Reaction is entropy-controlled (ΔS≠ = -280 J K⁻¹mol⁻¹) | [14] |

Applications in Synthesis and Drug Development

This compound's utility as a mild oxidant is demonstrated in a variety of transformations critical to organic synthesis and pharmaceutical chemistry.

-

Oxidation of Functional Groups: It is widely used for the selective oxidation of various functional groups.

-

Sharpless Asymmetric Aminohydroxylation: In this powerful reaction, this compound serves as the nitrogen source to convert alkenes into vicinal amino alcohols, which are important pharmacophores.[15][16] The reaction proceeds via an osmium imido intermediate.[15]

-

Synthesis of Heterocycles: CAT is employed as a cyclizing agent in the synthesis of heterocycles such as aziridines and oxadiazoles.

-

Radioiodination of Peptides and Proteins: In combination with an iodide source, CAT is used to label peptides and proteins with radioiodine isotopes.[17] It oxidizes iodide to iodine monochloride (ICl), which then rapidly undergoes electrophilic substitution with activated aromatic rings like those in tyrosine residues.[17]

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Protocol 1: Assay of this compound by Iodometric Titration

This protocol determines the purity of a this compound sample by quantifying its oxidizing capacity.

-

Principle: In an acidic medium, this compound quantitatively oxidizes iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

-

TsNClNa + 2I⁻ + 2H⁺ → TsNH₂ + I₂ + NaCl

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Reagents and Materials:

-

This compound sample (approx. 0.1 g)

-

Potassium iodide (KI), 10% (w/v) solution

-

Sulfuric acid (H₂SO₄), 2 M

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution, 0.1 N

-

Starch indicator solution, 1% (w/v)

-

250 mL Erlenmeyer flask, burette, pipettes

-

-

Methodology:

-

Accurately weigh approximately 0.1 g of the this compound sample and record the weight.

-

Dissolve the sample in 50 mL of distilled water in a 250 mL Erlenmeyer flask.

-

Add 10 mL of 10% potassium iodide solution and 10 mL of 2 M sulfuric acid to the flask.

-

Swirl the flask gently and allow the reaction to proceed in the dark for 5-10 minutes. The solution will turn a deep brown due to the liberated iodine.

-

Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.

-

Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with constant swirling until the blue color completely disappears, marking the endpoint.

-

Record the volume of sodium thiosulfate solution consumed.

-

Calculate the purity of the this compound sample. Each mL of 0.1 N sodium thiosulfate is equivalent to 14.08 mg of this compound trihydrate.

-

Protocol 2: Determination of Ascorbic Acid (Vitamin C)

This protocol outlines a direct titration method for quantifying ascorbic acid in a sample, relevant for pharmaceutical quality control.[18]

-

Principle: Ascorbic acid is a strong reducing agent and is quantitatively oxidized by this compound in an acidic medium. The endpoint is detected using potassium iodide-starch as an indicator.[18]

-

C₆H₈O₆ + TsNClNa → C₆H₆O₆ + TsNH₂ + NaCl

-

-

Reagents and Materials:

-

Ascorbic acid sample solution

-

Standardized this compound solution, 0.1 N

-

Potassium iodide (KI), solid

-

Sulfuric acid (H₂SO₄), 2 M

-

Starch indicator solution, 1% (w/v)

-

250 mL Erlenmeyer flask, burette, pipettes

-

-

Methodology:

-

Pipette a known volume (e.g., 25.00 mL) of the ascorbic acid sample solution into a 250 mL Erlenmeyer flask.[18]

-

Add approximately 1 g of solid potassium iodide and 5 mL of 2 M sulfuric acid.[18]

-

Titrate the solution directly with the standardized 0.1 N this compound solution.

-

As the titrant is added, the solution will remain colorless until all ascorbic acid is consumed. At the endpoint, the excess drop of this compound will oxidize the iodide to iodine, which will immediately react with the starch to produce a permanent, faint blue color.

-

Record the volume of this compound solution consumed.

-

Calculate the concentration of ascorbic acid in the sample.

-

Protocol 3: Oxidation of a Secondary Alcohol to a Ketone

This protocol provides a general procedure for the oxidation of a secondary alcohol, such as propan-2-ol, using this compound.

-

Principle: In an acidic medium, this compound oxidizes a secondary alcohol to the corresponding ketone. The reaction often involves the formation of an alkyl hypochlorite intermediate.[11]

-

Reagents and Materials:

-

Secondary alcohol (e.g., propan-2-ol)

-

This compound

-

Acid catalyst (e.g., HCl or H₂SO₄)

-

Suitable solvent (e.g., aqueous acetic acid)

-

Reaction flask with reflux condenser, heating mantle, stirring mechanism

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous MgSO₄)

-

Apparatus for distillation or chromatography for product purification

-

-

Methodology:

-

In a reaction flask, dissolve the secondary alcohol in the chosen solvent (e.g., 50% aqueous acetic acid).

-

Add the acid catalyst to the solution.

-

Add this compound (typically in a 1:1 molar ratio to the alcohol).

-

Heat the reaction mixture under reflux with stirring for a specified time, monitoring the reaction progress using a suitable technique (e.g., TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product into an organic solvent like diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude ketone by distillation or column chromatography.

-

Characterize the final product using spectroscopic methods (e.g., IR, NMR).

-

Conclusion

This compound is a remarkably versatile and reliable mild oxidizing agent with significant applications in research, development, and quality control.[1][3] Its reactivity is conveniently tunable by adjusting the pH, allowing for a range of oxidative transformations from the synthesis of complex molecules to the quantitative analysis of pharmaceuticals.[10] The well-established protocols and predictable reactivity of this compound ensure its continued importance as a staple reagent for chemists and pharmaceutical scientists.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. This compound trihydrate | 7080-50-4 [chemicalbook.com]

- 4. What is the mechanism of Chloramine T? [synapse.patsnap.com]

- 5. Oxidation of crotyl alcohol by N-chloro-4-methylbenzene sulphonamide in acidic medium and in alkaline media in the presence of os(VIII) catalyst-a kinetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7080-50-4 CAS | CHLORAMINE T TRIHYDRATE | Inorganic Salts | Article No. 02700 [lobachemie.com]

- 7. CHLORAMINE T TRIHYDRATE AR | Laboratory Chemicals, Laboratory chemicals manufacturer, Lab chemical manufacturer, Lab chemical distributors, Lab chemicals exporter, Lab chemical supplier, Laboratory chemical suppliers, Alpha Chemika India. [alphachemika.co]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Chloramine T Trihydrate | CymitQuimica [cymitquimica.com]

- 10. Oxidation of tricyclic antidepressant drugs with this compound in acidic solutions: kinetic, mechanistic and thermodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics of oxidation of secondary alcohols by chloramine T - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. connectsci.au [connectsci.au]

- 14. Oxidative Conversion of Lactic Acid by this compound in Sulfuric Acid Medium: A Kinetic and Mechanistic Study [article.sapub.org]

- 15. Sharpless oxyamination - Wikipedia [en.wikipedia.org]

- 16. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]